3-(Butyl(methyl)carbamoyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-[butyl(methyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-3-4-8-14(2)12(15)10-6-5-7-11(9-10)13(16)17/h5-7,9H,3-4,8H2,1-2H3,(H,16,17) |
InChI Key |
NJCHJXRJTHICPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butyl Methyl Carbamoyl Benzoic Acid
Classical Preparative Routes
Classical methods for the synthesis of 3-(butyl(methyl)carbamoyl)benzoic acid have traditionally relied on well-established reactions in organic chemistry. These routes typically involve multiple steps, including the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
Carboxylic Acid Functionalization Strategies
A primary strategy in the classical synthesis of amides is the functionalization of the carboxylic acid to enhance its reactivity. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org Heating this salt to high temperatures (above 100°C) can drive off water and form the amide, but this method is often not suitable for complex molecules. libretexts.orglibretexts.org
Therefore, a more common approach is the conversion of the carboxylic acid into a more reactive derivative. For the synthesis of this compound, a suitable starting material would be isophthalic acid or its monomethyl ester. The carboxylic acid group intended for amidation is selectively activated.
Amide Bond Formation via Activated Carboxylic Acid Derivatives
A cornerstone of classical amide synthesis is the use of activating agents to generate a highly reactive acylating agent in situ. One of the most common reagents for this purpose is dicyclohexylcarbodiimide (DCC). libretexts.org In this method, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, which is readily displaced by the amine, N-butyl-N-methylamine, to form the desired amide. libretexts.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Byproduct |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea |
| Propylphosphonic Anhydride (B1165640) | T3P® | Phosphonic acids |
Another well-established classical route involves the conversion of the carboxylic acid to an acyl chloride. libretexts.org This is typically achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. libretexts.orglibretexts.org The resulting acyl chloride is highly electrophilic and reacts readily with N-butyl-N-methylamine to form this compound. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. nanobioletters.com
For the synthesis of the target molecule, a plausible route would involve the selective conversion of one of the carboxylic acid groups of isophthalic acid to its methyl ester, followed by the conversion of the remaining carboxylic acid to the acyl chloride. Subsequent reaction with N-butyl-N-methylamine would yield the methyl ester of the final product, which can then be hydrolyzed to the desired carboxylic acid.
Modern Synthetic Approaches
Contemporary synthetic chemistry has seen a shift towards the development of more efficient, sustainable, and atom-economical methods for amide bond formation. These modern approaches often utilize catalysis and innovative reaction conditions to overcome the limitations of classical methods.
Catalytic Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Direct catalytic amidation of carboxylic acids with amines is a highly attractive modern strategy as it avoids the use of stoichiometric activating agents and generates water as the only byproduct. catalyticamidation.info Various catalytic systems have been developed to facilitate this transformation.
Boronic acids, particularly ortho-iodoarylboronic acids, have emerged as effective catalysts for direct amidation under mild conditions. organic-chemistry.org These catalysts are believed to activate the carboxylic acid through the formation of an acylborate intermediate. organic-chemistry.org The reaction typically requires the presence of molecular sieves to remove the water generated and drive the equilibrium towards the product. organic-chemistry.org
Transition metal catalysts have also been employed for direct amide synthesis. For instance, zirconium tetrachloride (ZrCl₄) has been shown to catalyze the direct condensation of carboxylic acids and amines. rsc.org Other metal-based catalysts, including those based on titanium and iron, have also been investigated for this purpose. nih.gov
Table 2: Examples of Catalysts for Direct Amidation
| Catalyst Type | Example Catalyst | Key Features |
| Boron-based | 5-methoxy-2-iodophenylboronic acid (MIBA) | High activity at ambient temperature. organic-chemistry.org |
| Zirconium-based | Zirconium tetrachloride (ZrCl₄) | Effective for direct condensation. rsc.org |
| Iron-based | Fe₃O₄ nanoparticles (with DABCO) | Recyclable magnetic catalyst. nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.com For the synthesis of this compound, this translates to the use of non-toxic, renewable starting materials, the reduction or elimination of hazardous reagents and solvents, and the development of catalytic rather than stoichiometric processes to improve atom economy. mdpi.comnih.gov
Solvent-free reactions or the use of greener solvents like water or ethanol (B145695) are key aspects of this approach. mdpi.com For example, the direct condensation of amides with carbonyl compounds has been reported under solvent-free conditions. sharif.edu Furthermore, the use of recoverable and reusable catalysts, such as the magnetic Fe₃O₄ nanoparticles, aligns with green chemistry principles by simplifying product purification and reducing waste. nih.govresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, also contributes to a more sustainable process by reducing solvent usage and waste generation. unibo.it
Flow Chemistry Applications in Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. researchgate.net For amide bond formation, flow chemistry allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.orgresearchgate.net
A common approach in flow synthesis of amides involves the in-line generation of a reactive intermediate. For instance, a carboxylic acid can be passed through a cartridge containing a solid-supported activating agent to form an activated ester, which then reacts with an amine stream in a subsequent reactor coil. acs.org This approach avoids the handling of potentially hazardous reagents in large quantities. The synthesis of amides from carboxylic acids using phosgene activation has also been adapted to a flow process. researchgate.net The telescoped approach, where multiple reaction steps are connected in a continuous flow without isolation of intermediates, can significantly streamline the synthesis of complex molecules like this compound. acs.org
Retrosynthetic Analysis of the Molecular Framework
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by deconstructing the molecule into plausible starting materials. The most strategic disconnection point is the amide bond, given its prevalence in synthetic chemistry and the numerous methods available for its formation.
Primary Disconnection: C(O)-N Amide Bond
The most logical retrosynthetic disconnection is the cleavage of the amide bond between the carbonyl carbon and the nitrogen atom. This approach simplifies the target molecule into two key synthons: an acyl cation synthon at the 3-position of a benzoic acid framework and a secondary amine anion synthon.
Synthon 1: A 3-carboxybenzoyl cation.
Synthon 2: A butyl(methyl)amide anion.
These synthons correspond to readily available or easily preparable synthetic equivalents:
Synthetic Equivalent 1: Isophthalic acid (benzene-1,3-dicarboxylic acid) or a more reactive derivative. To achieve selective mono-amidation and avoid the formation of the diamide byproduct, it is advantageous to use a starting material where one of the carboxylic acid groups is differentiated. Common strategies include using isophthalic acid monomethyl ester or converting one of the acid groups into a more reactive species like an acyl chloride, leading to 3-(chlorocarbonyl)benzoic acid .
Synthetic Equivalent 2: N-butyl-N-methylamine , a commercially available secondary amine.
Forward Synthetic Pathways
Based on this analysis, two primary forward synthetic pathways emerge:
Acyl Chloride Pathway: This is a robust and widely used method for amide formation. The synthesis begins with the conversion of a mono-protected isophthalic acid, such as 3-(methoxycarbonyl)benzoic acid, into its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate, methyl 3-(chlorocarbonyl)benzoate, readily undergoes nucleophilic acyl substitution with N-butyl-N-methylamine. chemguide.co.uklibretexts.org The reaction is typically rapid at room temperature and is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. ncert.nic.in A final hydrolysis step of the methyl ester under basic or acidic conditions yields the target molecule, this compound.
Direct Amidation Pathway: This pathway involves the direct coupling of a carboxylic acid and an amine using a coupling agent. Starting with a mono-ester of isophthalic acid, such as 3-(methoxycarbonyl)benzoic acid, the direct reaction with N-butyl-N-methylamine can be mediated by a variety of reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. nih.gov Following the amide formation, ester hydrolysis affords the final product. While potentially reducing the number of synthetic steps compared to the acyl chloride route, this method's efficiency is highly dependent on the choice of coupling agent.
A patent for a related compound, 4-hydroxy-isophthalic acid, describes a method for selective mono-amidation by first forming a mono heavy metal salt, which then directs the reaction with an amine to the desired carboxylic acid group. google.com This suggests another potential, though less common, strategy for achieving the required selectivity.
Optimization and Scale-Up Considerations
Transitioning the synthesis of this compound from a laboratory scale to an industrial or pilot-plant scale requires careful consideration of several factors to ensure the process is safe, efficient, cost-effective, and environmentally sustainable.
Reagent Selection and Stoichiometry
For large-scale production, the acyl chloride pathway is often preferred due to its high reaction rates, high yields, and the relatively low cost of reagents like thionyl chloride. However, it involves handling corrosive materials and managing acidic byproducts.
Direct amidation using coupling agents presents an alternative. While many coupling agents are available, only a select few are suitable for large-scale applications due to factors like cost, atom economy, and the ease of removal of byproducts. researchgate.netacs.org
| Amidation Method | Activating Reagent | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Acyl Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | High reactivity, low cost, volatile byproducts. | Corrosive, generates HCl gas, requires careful temperature control. |
| Direct Coupling | Carbodiimides (e.g., EDC) | Milder conditions. | Moderate cost, generates urea byproduct which can be difficult to remove. |
| Direct Coupling | Phosphonium Reagents (e.g., PyBOP) | High efficiency for difficult couplings. | High cost, poor atom economy, generates phosphine oxide byproducts. |
| Direct Coupling | Boron-based Reagents (e.g., B(OCH₂CF₃)₃) | Effective for direct amidation, can allow for simple purification. nih.gov | Stoichiometric use of boron reagent may be required. |
This table provides an interactive comparison of common amidation methods for industrial synthesis.
Process Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and waste.
| Parameter | Goal | Optimization & Control Methods |
| Temperature | Control reaction rate, minimize side reactions, ensure safety. | For exothermic steps like acyl chloride formation and amidation, slow addition of reagents and efficient reactor cooling are critical to prevent thermal runaways. |
| Solvent | Ensure solubility, facilitate reaction, enable easy product isolation. | Select solvents with appropriate boiling points for temperature control and ease of removal (e.g., distillation). Consider safety (flashpoint) and environmental impact (green chemistry principles). |
| Reaction Time | Achieve complete conversion without product degradation. | In-process controls (e.g., HPLC, UPLC) should be used to monitor the reaction progress and determine the optimal endpoint. |
| Mixing | Ensure homogeneity and efficient heat transfer. | Reactor design must include appropriate agitation to handle slurries (e.g., isophthalic acid derivatives) and maintain uniform temperature, which is critical on a large scale. |
This table outlines key parameters and their control methods for scaling up the synthesis.
Work-up and Purification
The purification strategy must be robust, scalable, and efficient.
Extraction: An initial aqueous work-up is standard. Since the final product is a carboxylic acid, it can be selectively extracted from a non-polar organic solvent into an aqueous basic solution (e.g., sodium bicarbonate). The product can then be isolated by acidifying the aqueous layer, causing it to precipitate. This acid-base extraction is a highly effective and scalable purification technique.
Crystallization: This is the preferred method for the final purification of solid active pharmaceutical ingredients and intermediates on a large scale. google.com The choice of solvent system is critical and must be optimized to provide high recovery of the product with excellent purity.
Chromatography: While widely used in the laboratory, traditional column chromatography is generally avoided for large-scale purification due to high solvent consumption and cost. However, specialized techniques such as reversed-phase flash chromatography can be employed for purifying polar compounds like carboxylic acids if necessary. teledyneisco.com
Alternative Methods: For challenging purifications, solid-phase extraction using ion-exchange resins that selectively bind carboxylic acids can be a viable, albeit more costly, option. acs.orgresearchgate.net
By systematically addressing these synthetic and process considerations, a safe, reliable, and economically viable manufacturing process for this compound can be developed.
Chemical Reactivity and Transformation Pathways of 3 Butyl Methyl Carbamoyl Benzoic Acid
Transformations of the N,N-Disubstituted Carbamoyl (B1232498) Group
The N,N-disubstituted carbamoyl group is essentially a tertiary amide. Amides are significantly less reactive than other carboxylic acid derivatives due to resonance stabilization. Consequently, transformations of this group often require more forceful conditions compared to the carboxylic acid moiety.
Hydrolysis: The hydrolysis of a tertiary amide back to a carboxylic acid and a secondary amine is possible under either acidic or basic conditions, though it is generally a slow reaction requiring prolonged heating. nih.gov
Acid-catalyzed hydrolysis of 3-(Butyl(methyl)carbamoyl)benzoic acid would involve protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. This would ultimately yield isophthalic acid (benzene-1,3-dicarboxylic acid) and butyl(methyl)amine hydrochloride.
Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the amide carbonyl carbon. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the strong base. The final products, after an acidic workup, would be isophthalic acid and butyl(methyl)amine.
Transamidation: The direct conversion of one amide to another by reaction with an amine, known as transamidation, is a difficult process. It typically requires high temperatures or the use of organometallic or acid/base catalysts to facilitate the exchange of the amine component. nih.gov For example, reacting this compound with a different secondary amine in the presence of a suitable catalyst could potentially lead to a new N,N-disubstituted carbamoyl derivative.
Reduction to Amine: Tertiary amides can be reduced to tertiary amines using strong reducing agents. Similar to the reduction of the carboxylic acid, lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The reaction of this compound with a sufficient amount of LiAlH₄ would reduce both the carboxylic acid and the amide groups. To selectively reduce the amide, the carboxylic acid would first need to be protected, for example, as an ester. Subsequent reduction of the amide group in the protected compound with LiAlH₄ would yield the corresponding tertiary amine, methyl 3-((butyl(methyl)amino)methyl)benzoate.
Reduction to Aldehyde: The partial reduction of a tertiary amide to an aldehyde is a more delicate transformation that requires specific, less reactive hydride reagents. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H) at low temperatures can sometimes achieve this conversion. However, this reaction is sensitive and can be prone to over-reduction to the amine.
Table 4: Representative Reactions of the N,N-Disubstituted Carbamoyl Group
| Reaction | Reagent(s) | Typical Conditions | Product(s) (after workup) |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺ | Heat | Isophthalic acid + Butyl(methyl)amine |
| Base Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Heat | Isophthalic acid + Butyl(methyl)amine | | **Reduction to Amine*** | 1. LiAlH₄ 2. H₂O | Anhydrous ether (THF) | 3-((Butyl(methyl)amino)methyl)benzen-1-carboxylic acid (if selective) | | **Reduction to Aldehyde*** | DIBAL-H | Low Temperature (-78 °C) | 3-Formyl-N-butyl-N-methylbenzamide (if selective) | \Note: These reactions would likely require protection of the carboxylic acid group to achieve selectivity.*
N-Functionalization and Alkylation Studies
The tertiary nature of the amide group in this compound, specifically the N-butyl-N-methylcarbamoyl moiety, precludes direct N-H functionalization reactions such as acylation or alkylation that are common for primary and secondary amides. However, the nitrogen atom's lone pair of electrons can still participate in chemical transformations, although such reactions are less common and typically require specific conditions.
Given the stability of the tertiary amide bond, N-functionalization would likely proceed under forcing conditions and may involve pathways not typical for simple amides. For instance, reactions leading to the cleavage of the N-butyl or N-methyl group would be considered dealkylation rather than functionalization of the intact amide.
Alkylation studies on similar N,N-dialkylbenzamides have shown that reactivity at the amide nitrogen is limited. Instead, reactions often occur at other positions if the conditions are harsh enough to overcome the stability of the amide. For instance, direct alkylation of N,N-dialkyl benzamides has been achieved at the alpha-carbon of the N-alkyl group under the influence of strong bases like lithium diisopropylamide (LDA) wikipedia.org. However, such reactions are highly dependent on the specific substrate and reaction conditions.
Hypothetical N-alkylation attempts on a derivative where the carboxylic acid is protected (e.g., as an ester) could be envisioned, potentially forming a quaternary ammonium (B1175870) salt, although this would require a potent alkylating agent and would likely be a low-yielding process due to the steric hindrance and electronic nature of the tertiary amide.
| Reactant | Reagents and Conditions | Predicted Major Product | Predicted Yield (%) |
|---|---|---|---|
| This compound methyl ester | CH3I, Ag2O, 60 °C | No reaction at nitrogen | - |
| This compound methyl ester | (CH3)3O+BF4-, CH2Cl2, rt | No reaction at nitrogen | - |
Aromatic Ring Functionalization and Reactivity
The reactivity of the aromatic ring in this compound is influenced by the electronic effects of both the carboxylic acid and the N,N-disubstituted carbamoyl group. These substituents dictate the regioselectivity of electrophilic aromatic substitution and can be exploited in directed metalation reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on a substituted benzene (B151609) is primarily governed by the electronic nature of the existing substituents.
In this compound, the carboxylic acid group (-COOH) is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack, and directs incoming electrophiles to the positions meta to itself (positions 4 and 6 relative to the COOH group at C1).
The N,N-disubstituted carbamoyl group (-CON(CH3)(C4H9)) is also generally considered to be a deactivating, meta-directing group due to the electron-withdrawing character of the carbonyl group. However, the nitrogen lone pair can participate in resonance, which can confer some ortho, para-directing influence, although this is generally weak in amides compared to other nitrogen-containing functional groups.
Given that both substituents are meta-directing relative to their own positions, their combined influence on the regioselectivity of electrophilic aromatic substitution on this compound would lead to a complex mixture of products. The positions ortho and para to the carboxylic acid (positions 2 and 4) are deactivated, as are the positions ortho and para to the carbamoyl group (positions 2, 4, and 6). The position meta to both groups (position 5) would be the most likely site for electrophilic attack. However, steric hindrance from the bulky N-butyl-N-methylcarbamoyl group could also play a significant role in directing the incoming electrophile.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 5-Nitro-3-(butyl(methyl)carbamoyl)benzoic acid |
| Bromination | Br2, FeBr3 | 5-Bromo-3-(butyl(methyl)carbamoyl)benzoic acid |
| Sulfonation | SO3, H2SO4 | 5-Sulfo-3-(butyl(methyl)carbamoyl)benzoic acid |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Reaction unlikely due to deactivation |
Directed Ortho Metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG) nih.gov. Tertiary amides, such as the N-butyl-N-methylcarbamoyl group, are known to be effective DMGs semanticscholar.org. The reaction typically involves deprotonation of the ortho-C-H bond by a strong organolithium base, facilitated by coordination of the lithium to the oxygen of the amide.
In the case of this compound, the presence of the acidic carboxylic acid proton would first be deprotonated by the strong base. An excess of the base would then be required to effect the ortho-metalation. The N,N-disubstituted amide group would direct lithiation to the C2 and C4 positions. However, the C4 position is also meta to the carboxylate group, making the C-H bond at this position more acidic and thus more likely to be lithiated. The C2 position is sterically hindered by the adjacent carboxylate group.
Therefore, it is predicted that Directed Ortho Metalation of this compound would preferentially occur at the C4 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.
| Electrophile | Reagents and Conditions | Predicted Product |
|---|---|---|
| D2O | 1. s-BuLi, TMEDA, THF, -78 °C; 2. D2O | 4-Deuterio-3-(butyl(methyl)carbamoyl)benzoic acid |
| (CH3)2S2 | 1. s-BuLi, TMEDA, THF, -78 °C; 2. (CH3)2S2 | 4-(Methylthio)-3-(butyl(methyl)carbamoyl)benzoic acid |
| I2 | 1. s-BuLi, TMEDA, THF, -78 °C; 2. I2 | 4-Iodo-3-(butyl(methyl)carbamoyl)benzoic acid |
| DMF | 1. s-BuLi, TMEDA, THF, -78 °C; 2. DMF | 4-Formyl-3-(butyl(methyl)carbamoyl)benzoic acid |
Catalytic Transformations Involving this compound
Catalytic methods, particularly those employing transition metals, offer powerful and efficient routes for the functionalization of aromatic compounds. For this compound, cross-coupling reactions and C-H activation strategies represent promising avenues for structural modification.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds wikipedia.orgnih.gov. These reactions typically involve the coupling of an organohalide or triflate with an organoboron reagent (Suzuki-Miyaura) or an alkene (Heck).
To apply these methods to this compound, a precursor bearing a suitable leaving group, such as a bromine or iodine atom, on the aromatic ring would be required. Such a halogenated derivative could potentially be synthesized via electrophilic halogenation or through a Sandmeyer reaction of a corresponding aniline.
Assuming the availability of a halogenated derivative, for instance, 4-bromo-3-(butyl(methyl)carbamoyl)benzoic acid, this substrate would be expected to undergo Suzuki-Miyaura coupling with a variety of aryl and vinyl boronic acids in the presence of a palladium catalyst and a base. Similarly, Heck coupling with various alkenes would also be feasible. The presence of both the carboxylic acid and the tertiary amide is generally well-tolerated in these reactions.
Illustrative Suzuki-Miyaura Cross-Coupling Reactions:
| Boronic Acid/Ester | Catalyst and Conditions | Predicted Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C | 4-Phenyl-3-(butyl(methyl)carbamoyl)benzoic acid |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100 °C | 4-(4-Methoxyphenyl)-3-(butyl(methyl)carbamoyl)benzoic acid |
| Vinylboronic acid pinacol ester | Pd(OAc)2, SPhos, K3PO4, Toluene, 110 °C | 4-Vinyl-3-(butyl(methyl)carbamoyl)benzoic acid |
Illustrative Heck Cross-Coupling Reactions:
| Alkene | Catalyst and Conditions | Predicted Product |
|---|---|---|
| Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N, DMF, 100 °C | 4-Styryl-3-(butyl(methyl)carbamoyl)benzoic acid |
| n-Butyl acrylate | PdCl2(PPh3)2, NaOAc, DMA, 120 °C | (E)-3-(4-(Butoxycarbonyl)vinyl)-3-(butyl(methyl)carbamoyl)benzoic acid |
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. For aromatic compounds, directing groups can be employed to achieve high levels of regioselectivity.
In this compound, both the carboxylic acid and the tertiary amide can potentially act as directing groups for C-H activation. The carboxylic acid is known to direct ortho-C-H functionalization through the formation of a palladacycle intermediate. This would lead to functionalization at the C2 and C4 positions. As previously discussed, the C4 position is generally favored.
The tertiary amide can also direct ortho-C-H activation, which would similarly target the C2 and C4 positions. The convergence of the directing effects of both functional groups on the C4 position suggests that C-H activation strategies would likely exhibit high regioselectivity for this site. A variety of coupling partners, including alkenes, alkynes, and aryl halides, could potentially be used in such transformations, often under palladium or rhodium catalysis.
| Coupling Partner | Catalyst and Conditions | Predicted Product | Reaction Type |
|---|---|---|---|
| Styrene | [RhCp*Cl2]2, AgSbF6, DCE, 100 °C | 4-Styryl-3-(butyl(methyl)carbamoyl)benzoic acid | C-H Olefination |
| Phenylacetylene | [Ru(p-cymene)Cl2]2, AgOAc, DCE, 120 °C | 4-(Phenylethynyl)-3-(butyl(methyl)carbamoyl)benzoic acid | C-H Alkynylation |
| 4-Bromotoluene | Pd(OAc)2, P(o-tolyl)3, Cs2CO3, DMA, 140 °C | 4-(p-Tolyl)-3-(butyl(methyl)carbamoyl)benzoic acid | C-H Arylation |
Mechanistic Investigations of Key Reactions
A comprehensive search of chemical databases and scholarly articles did not yield specific studies on the mechanistic investigations of key reactions involving this compound. Consequently, a detailed discussion based on experimental findings is not possible at this time.
Reaction Kinetics and Thermodynamics
There is no published experimental data on the reaction kinetics or thermodynamics of this compound. Information regarding rate constants, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for its reactions is not available.
To illustrate the type of data that would be relevant, the following table is a hypothetical representation of kinetic data for a generic esterification reaction of a carboxylic acid. It is important to note that this data is not for this compound and is provided for illustrative purposes only.
| Reactant | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|
| Generic Carboxylic Acid | 25 | 1.2 x 10⁻⁴ | 55.0 |
| Generic Carboxylic Acid | 50 | 4.5 x 10⁻⁴ | |
| Generic Carboxylic Acid | 75 | 1.5 x 10⁻³ |
Similarly, thermodynamic data for reactions of this compound are not present in the literature. The table below is a hypothetical representation of thermodynamic parameters for a generic amide hydrolysis reaction. This data is not specific to the compound .
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |
|---|---|---|---|
| Generic Amide Hydrolysis | -20.5 | -15.2 | -16.0 |
Transition State Analysis
Without experimental or computational studies on the reactions of this compound, no information is available regarding the transition state structures, energies, or geometries for any of its potential transformations. Such analyses are typically derived from detailed computational chemistry studies (e.g., using density functional theory) or sophisticated kinetic experiments, neither of which has been published for this specific molecule.
Advanced Spectroscopic and Structural Elucidation of 3 Butyl Methyl Carbamoyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of organic compounds. For 3-(butyl(methyl)carbamoyl)benzoic acid, both ¹H and ¹³C NMR would provide crucial information about its carbon skeleton and the environment of its protons.
Due to the presence of the amide bond, hindered rotation around the C-N bond can be expected, potentially leading to the observation of rotamers at lower temperatures. The butyl group also introduces conformational flexibility.
Variable Temperature NMR Studies
Variable temperature (VT) NMR studies would be instrumental in probing the conformational dynamics of this compound. At room temperature, the rotation around the amide bond might be fast on the NMR timescale, resulting in averaged signals for the N-methyl and N-butyl groups. As the temperature is lowered, this rotation would slow down, potentially leading to the decoalescence of these signals into distinct sets of peaks for each rotamer. The coalescence temperature could be used to calculate the energy barrier to rotation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (at Room Temperature in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.5 - 8.2 | m | 4H |
| N-CH₃ | ~2.9 - 3.1 | s (broad) | 3H |
| N-CH₂ | ~3.3 - 3.5 | t (broad) | 2H |
| CH₂ | ~1.5 - 1.7 | m | 2H |
| CH₂ | ~1.3 - 1.5 | m | 2H |
| CH₃ | ~0.9 | t | 3H |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
2D NMR Techniques for Structural Connectivity
Two-dimensional (2D) NMR techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the structural connectivity.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for instance, confirming the sequence of methylene (B1212753) groups in the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range (2-3 bond) correlations between protons and carbons, which would be crucial for confirming the connectivity of the butyl and methyl groups to the amide nitrogen and the attachment of the carbamoyl (B1232498) and carboxyl groups to the benzene (B151609) ring.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
As no experimental crystal structure is available, a predictive analysis suggests that in the solid state, this compound would likely form hydrogen-bonded dimers through the carboxylic acid moieties, a common structural motif for carboxylic acids. The molecules would pack in a way that maximizes intermolecular interactions, including potential C-H···O interactions involving the amide carbonyl and the aromatic C-H bonds. The butyl chain would likely adopt a low-energy, extended conformation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and studying hydrogen bonding.
The IR spectrum is expected to be dominated by strong absorptions from the carboxylic acid and amide functional groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibrations of the carboxylic acid and the amide would likely appear as two distinct, strong bands in the region of 1650-1750 cm⁻¹.
Raman spectroscopy would provide complementary information, with the aromatic ring vibrations being particularly prominent.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak |
| C-H stretch (Aromatic) | 3000-3100 | Strong |
| C-H stretch (Aliphatic) | 2850-2960 | Strong |
| C=O stretch (Carboxylic acid) | ~1700-1720 | Medium |
| C=O stretch (Amide) | ~1640-1660 | Medium |
| C-N stretch (Amide) | ~1350-1400 | Medium |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of this compound (C₁₃H₁₇NO₃).
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. Key fragmentation pathways would likely involve:
Loss of the butyl group.
Loss of the entire N-butyl-N-methylcarbamoyl group.
Decarboxylation (loss of CO₂).
McLafferty rearrangement involving the butyl chain.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 249 | [M]⁺ |
| 192 | [M - C₄H₉]⁺ |
| 148 | [M - C₅H₁₀NO]⁺ |
Circular Dichroism (CD) Spectroscopy for Chiral Analogs (if applicable)
This compound itself is not chiral. Therefore, Circular Dichroism (CD) spectroscopy would not be applicable. However, if a chiral center were introduced into the molecule, for example, by using a chiral butyl group (e.g., sec-butyl), then CD spectroscopy could be used to study the stereochemistry of the molecule. The Cotton effects observed in the CD spectrum would correspond to the electronic transitions of the chromophores (the benzene ring and the carbonyl groups) and would be sensitive to the chiral environment.
Computational and Theoretical Investigations of 3 Butyl Methyl Carbamoyl Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is a widely used tool in computational chemistry to determine molecular properties by focusing on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods based on the full many-electron wavefunction. mpg.de For a molecule like 3-(butyl(methyl)carbamoyl)benzoic acid, DFT can provide fundamental insights into its electronic properties, reactivity, and stability.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its chemical behavior. DFT calculations can elucidate the arrangement and energies of molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.
The HOMO is the orbital that holds the most loosely bound electrons and is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons, indicating sites for nucleophilic attack. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzene (B151609) ring and the nitrogen atom of the amide group, due to the presence of π-electrons and lone pairs. The LUMO would likely be distributed over the electron-withdrawing carboxylic acid and amide carbonyl groups. A hypothetical DFT calculation could yield the following energy values:
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.75 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Gap (ΔE) | 4.93 |
This data is hypothetical and for illustrative purposes.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is not uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution is fundamental to understanding intermolecular interactions and chemical reactivity. DFT calculations can provide quantitative measures of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) and generate Molecular Electrostatic Potential (MEP) maps.
An MEP map is a visual tool that illustrates the electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org It is color-coded to represent different regions of charge: red typically indicates electron-rich areas (negative electrostatic potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive electrostatic potential), which are susceptible to nucleophilic attack. libretexts.orgresearchgate.net Green and yellow areas represent regions of neutral potential.
In this compound, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the amide carbonyl group, as these are the most electronegative atoms with lone pairs of electrons. These sites would be the primary locations for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) would be anticipated around the acidic proton of the carboxylic acid group and, to a lesser extent, the hydrogen atoms on the alkyl groups, indicating their electrophilic character. ucsb.edu
A hypothetical table of calculated atomic charges could look as follows:
| Atom | Hypothetical NBO Charge (a.u.) |
|---|---|
| Carbonyl Oxygen (Amide) | -0.65 |
| Carbonyl Oxygen (Carboxylic Acid) | -0.70 |
| Hydroxyl Oxygen (Carboxylic Acid) | -0.75 |
| Amide Nitrogen | -0.50 |
| Carboxylic Acid Hydrogen | +0.45 |
This data is hypothetical and for illustrative purposes.
Conformational Analysis using Computational Methods
Molecules with several single bonds, like this compound, are flexible and can exist in multiple spatial arrangements or conformations. nih.govresearchgate.net Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com It involves systematically varying specific geometric parameters, typically dihedral angles, while optimizing the rest of the molecular geometry at each step. jamberoo.org Plotting the energy of the molecule against the varied parameter generates a PES profile, from which low-energy conformers and the transition states connecting them can be identified. youtube.com
For this compound, several rotatable bonds are of interest. A thorough conformational analysis would involve scanning the dihedral angles that define the orientation of the carbamoyl (B1232498) group relative to the benzene ring, the rotation around the amide C-N bond, and the various C-C bonds within the flexible butyl chain.
| Dihedral Angle | Description |
|---|---|
| τ1 (C-C-C=O) | Rotation of the carbamoyl group relative to the benzene ring |
| τ2 (C-N-C=O) | Rotation around the amide C-N bond |
| τ3 (N-CH2-CH2-CH3) | Rotation of the first C-C bond in the butyl group |
| τ4 (CH2-CH2-CH2-CH3) | Rotation of the second C-C bond in the butyl group |
Rotational Barriers of the Amide and Butyl Groups
The energy required to rotate around a single bond is known as the rotational barrier. These barriers are important for understanding the dynamic behavior of a molecule. The amide C-N bond is known to have a significant rotational barrier (typically 15-20 kcal/mol) due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which gives the C-N bond partial double-bond character. nih.govresearchgate.net DFT calculations are well-suited to accurately predict these barriers by locating the ground state (planar) and the transition state (perpendicular) for rotation. nih.govmdpi.com
| Rotation | Hypothetical Rotational Barrier (kcal/mol) |
|---|---|
| Amide C-N Bond | 18.5 |
| Butyl Group (N-C bond) | 5.2 |
| Butyl Group (C-C bonds) | 3.5 - 4.5 |
This data is hypothetical and for illustrative purposes.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, including the structures of any intermediates and transition states. acs.org The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a measure of the reaction rate.
A relevant reaction for this compound could be the esterification of its carboxylic acid group. Computational modeling could be used to compare different catalytic mechanisms (e.g., acid-catalyzed vs. base-catalyzed) or to understand the role of the solvent. For example, a DFT study of the acid-catalyzed esterification with methanol would involve modeling the initial reactants (the benzoic acid derivative, methanol, and a proton source), locating the transition state for the nucleophilic attack of methanol on the protonated carbonyl carbon, and modeling the subsequent steps leading to the final ester product and water.
The energetic profile of such a hypothetical reaction could be summarized as follows:
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Products | -10.4 |
This data is hypothetical and for illustrative purposes for an example reaction.
Transition State Characterization
The study of reaction mechanisms is a cornerstone of computational chemistry, with the characterization of transition states being of paramount importance. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a chemical transformation. For this compound, a key process amenable to such analysis is the rotational barrier of the amide C-N bond. Due to the partial double bond character of the amide linkage, rotation is restricted, leading to the existence of conformational isomers.
Computational methods, such as Density Functional Theory (DFT), can be employed to locate the transition state for this rotational process. The calculations would involve mapping the potential energy surface as a function of the C-N bond dihedral angle. The ground states would correspond to the stable, planar (or near-planar) conformations of the amide group, while the transition state would feature a perpendicular arrangement of the substituents around the C-N bond.
The energy difference between the ground state and the transition state provides the activation energy for rotation. For N,N-disubstituted amides similar in structure to the carbamoyl moiety in the target molecule, these barriers are typically in the range of 15-20 kcal/mol. Imaginary frequency calculations are crucial to confirm the identity of the transition state; a true first-order saddle point will exhibit exactly one imaginary frequency corresponding to the rotational motion along the reaction coordinate.
Table 1: Predicted Energetic Properties of Amide Bond Rotation
| Parameter | Value |
|---|---|
| Ground State Energy (Hartree) | -652.345 |
| Transition State Energy (Hartree) | -652.315 |
| Activation Energy (kcal/mol) | 18.82 |
Note: Data is hypothetical and based on typical values for similar N,N-disubstituted benzamides calculated at the B3LYP/6-31G(d) level of theory.
Reaction Pathway Determination
Beyond the characterization of single transition states, computational chemistry allows for the determination of entire reaction pathways. For this compound, an important reaction to consider would be its esterification with a simple alcohol, such as methanol, under acidic conditions. This reaction would proceed through a multi-step mechanism involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water.
By employing methods like the Intrinsic Reaction Coordinate (IRC) following, the minimum energy path connecting reactants, intermediates, transition states, and products can be elucidated. This provides a detailed, step-by-step visualization of the reaction mechanism. Each stationary point along the pathway would be optimized, and its energy calculated, resulting in a comprehensive reaction profile diagram.
The rate-determining step of the reaction can be identified as the one with the highest activation barrier. For the acid-catalyzed esterification of benzoic acid derivatives, the nucleophilic attack of the alcohol on the protonated carbonyl carbon is often the kinetically most significant step. Understanding this pathway provides valuable information for optimizing reaction conditions to improve yields and reaction rates.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds, as well as for the interpretation of experimental spectra. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, typically coupled with DFT, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. The calculations would involve optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). Such predictions can help in assigning peaks in an experimental spectrum, especially for complex molecules with many non-equivalent nuclei.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a characteristic frequency and intensity, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of both the acid and the amide, and the C-N stretch of the amide. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment.
Table 2: Predicted Spectroscopic Data
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (Carboxylic Acid H) | 12.5 ppm |
| ¹³C NMR Chemical Shift (Carboxylic Acid C=O) | 168.2 ppm |
| ¹³C NMR Chemical Shift (Amide C=O) | 171.5 ppm |
| IR Frequency (Carboxylic Acid O-H stretch) | 3500 cm⁻¹ |
Note: Data is hypothetical and represents typical values obtained from DFT calculations.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum mechanical calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (DMSO) could reveal important information about its solution-phase behavior. Key insights that could be gained include:
Solvation Structure: MD simulations can characterize the arrangement of solvent molecules around the solute, identifying preferential solvation sites and hydrogen bonding interactions. For instance, the simulation could show the formation of a stable hydrogen-bonding network between water molecules and the carboxylic acid and amide groups of the solute.
Conformational Dynamics: In solution, the molecule is not static but samples a range of conformations. MD simulations can track the conformational changes over time, such as the rotation of the butyl group and the flexibility of the aromatic ring substituents. This provides a dynamic picture of the molecule's structure that is not captured by static quantum mechanical calculations.
Transport Properties: From the simulation trajectory, it is possible to calculate various transport properties, such as the diffusion coefficient of the molecule in the solvent.
The results of an MD simulation are typically analyzed by calculating various statistical properties, such as radial distribution functions (to describe the solvation structure) and root-mean-square deviation (to assess conformational stability).
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methanol |
Role As a Synthetic Intermediate and Building Block in Chemical Synthesis
Precursor for Complex Organic Molecule Synthesis (Non-Biological Targets)
The carboxylic acid group of 3-(Butyl(methyl)carbamoyl)benzoic acid could be readily converted into a variety of other functional groups, such as esters, acid chlorides, or amides, making it a potential starting point for the synthesis of more complex, non-biological molecules. For instance, activation of the carboxylic acid would allow for coupling with various amines or alcohols to build larger molecular frameworks. The specific steric and electronic effects of the butyl and methyl groups on the amide nitrogen would influence the reactivity and conformational preferences of any resulting larger molecules. However, there is no specific information available in the scientific literature on the use of this compound as a precursor in the synthesis of complex organic molecules.
Development of Novel Functional Materials (e.g., Monomers for Polymers, Supramolecular Assemblies)
The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of polymers such as polyamides or polyesters. The amide and carboxylic acid groups could participate in polymerization reactions, with the butyl and methyl substituents influencing the properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength.
Furthermore, the molecule's capacity for hydrogen bonding could enable its participation in the formation of supramolecular assemblies. The carboxylic acid dimer motif is a common feature in the self-assembly of benzoic acid derivatives. The additional amide group in this compound could introduce further hydrogen bonding interactions, potentially leading to the formation of more complex, ordered structures like tapes, sheets, or networks. Despite this potential, there are no published studies on the use of this compound in the development of novel functional materials.
Applications in Catalyst or Ligand Design
The oxygen and nitrogen atoms within this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could, in principle, be modified to act as a ligand in coordination chemistry. The design of catalysts or metal-organic frameworks often relies on ligands with specific steric and electronic properties. The particular substitution pattern of this molecule could offer a unique coordination environment. However, a review of the available literature does not indicate any instances of this compound being used in catalyst or ligand design.
Generation of Chemical Libraries for Academic Exploration
In the field of medicinal chemistry and drug discovery, the generation of chemical libraries containing diverse molecular scaffolds is crucial for identifying new lead compounds. The structure of this compound could serve as a core scaffold that can be readily diversified at several positions. For example, the carboxylic acid could be reacted with a library of amines, and the aromatic ring could potentially undergo further substitution reactions. This would allow for the systematic exploration of the chemical space around this particular molecular framework. At present, there is no evidence to suggest that this compound has been utilized for the generation of chemical libraries for academic or industrial research.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Butyl Methyl Carbamoyl Benzoic Acid
Chromatographic Method Development (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of 3-(Butyl(methyl)carbamoyl)benzoic acid and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a highly suitable method for the analysis of this compound due to its aromatic nature and moderate polarity. A C18 or C8 stationary phase would provide effective separation of the target compound from potential impurities and starting materials. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. upb.ro Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of all components with good peak shape. UV detection is the most common and effective method for this compound, given the presence of the aromatic ring which provides strong chromophores. researchgate.netcdnsciencepub.com The detection wavelength can be optimized by scanning the UV spectrum of the compound, with typical wavelengths for benzoic acid derivatives being around 230 nm and 254 nm. researchgate.netusda.govresearchgate.net
A typical HPLC method for the purity assessment of this compound might involve the following parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 235 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC):
For GC analysis, derivatization of the carboxylic acid group of this compound is generally required to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. The resulting TMS ester is more amenable to GC analysis. The choice of a suitable capillary column is crucial for good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate. niscpr.res.in Flame Ionization Detection (FID) would provide a robust and sensitive means of detection. Temperature programming of the GC oven is necessary to achieve good separation of compounds with a range of boiling points. niscpr.res.in
Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are powerful tools for the analysis of complex mixtures containing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is particularly useful for analyzing reaction mixtures and identifying by-products without the need for derivatization. An electrospray ionization (ESI) source is commonly used for compounds like this compound, and it can be operated in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. researchgate.netpsu.edu Tandem mass spectrometry (MS/MS) can provide structural information by inducing fragmentation of the parent ion. vu.edu.ausemanticscholar.org The fragmentation of the [M+H]⁺ ion of this compound would likely involve cleavage of the amide bond, leading to characteristic fragment ions. nih.gov For instance, a key fragmentation pathway for aromatic amides is the formation of a resonance-stabilized benzoyl cation. nih.govyoutube.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS, following derivatization as described for GC, provides high-resolution separation and definitive identification of volatile components in a sample. The electron ionization (EI) mass spectrum of the TMS derivative of this compound would exhibit a characteristic fragmentation pattern. researchgate.net The molecular ion peak may be observed, along with fragment ions resulting from the loss of the butyl and methyl groups, as well as cleavage of the amide and ester bonds. acs.orgacs.org The mass spectrum of an unknown peak can be compared to a library of spectra for identification.
A hypothetical fragmentation of the TMS derivative of this compound in GC-MS (EI) could yield the following significant ions:
| m/z | Possible Fragment Identity |
| 307 | [M]⁺ (TMS derivative) |
| 292 | [M - CH₃]⁺ |
| 250 | [M - C₄H₉]⁺ |
| 192 | [M - CON(CH₃)(C₄H₉)]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Spectrophotometric and Electrochemical Detection Methods
While chromatography provides separation, spectrophotometric and electrochemical methods offer alternative or complementary means of detection and quantification.
UV-Vis Spectrophotometry:
This compound, due to its benzoic acid moiety, will exhibit characteristic UV absorbance. rsc.orgacs.org The UV spectrum in a suitable solvent, such as ethanol (B145695) or methanol, can be used for quantitative analysis using the Beer-Lambert law, provided no other components in the sample absorb at the wavelength of maximum absorbance (λmax). researchgate.net The λmax for substituted benzoic acids is typically in the range of 230-280 nm. cdnsciencepub.com The position and intensity of the absorption bands can be influenced by the solvent and the pH of the solution. rsc.org
Electrochemical Methods:
Electrochemical techniques, such as cyclic voltammetry, could potentially be used to study the redox properties of this compound. While the benzamide (B126) group itself is not easily oxidized or reduced, the presence of other functional groups could introduce electroactivity. researchgate.netresearchgate.net For instance, if the aromatic ring were to contain electron-donating groups, anodic oxidation might be possible. acs.org These methods are highly sensitive and can be used for quantification, although they may be less selective than chromatographic methods. eag.com
Quality Control and Analytical Validation in Synthetic Chemistry
Quality control (QC) is an integral part of the synthesis of this compound, ensuring the final product meets the required specifications. cfpie.comcompliancequest.comtechnologynetworks.comyoutube.comnih.gov This involves testing at various stages of the manufacturing process, from raw materials to the final product. technologynetworks.com
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scioninstruments.comacs.orgresearchgate.netyoutube.comresearchgate.net For the analytical methods described above, a comprehensive validation would include the following parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
By implementing these advanced analytical methodologies and adhering to stringent quality control and validation protocols, the synthesis of this compound can be effectively monitored and the quality of the final product assured.
Future Research Directions and Perspectives for 3 Butyl Methyl Carbamoyl Benzoic Acid
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 3-(Butyl(methyl)carbamoyl)benzoic acid is foundational to any further investigation. While standard amidation procedures are likely applicable, future research should focus on developing novel, efficient, and sustainable synthetic routes. A primary pathway would involve the reaction of isophthalic anhydride (B1165640) or a related derivative with N-butylmethylamine.
Key areas for exploration include:
Advanced Coupling Reagents: Moving beyond traditional methods, research could investigate the use of modern peptide coupling reagents to facilitate the amide bond formation under mild conditions, potentially improving yields and reducing side reactions.
Catalytic Amidation: A significant advancement would be the development of catalytic systems for the direct amidation of isophthalic acid. This could involve screening various catalysts, including those based on boron or transition metals, to achieve high selectivity for the mono-amidation product.
Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.
Table 1: Potential Catalytic Systems for Amide Synthesis
| Catalyst Type | Potential Advantages | Research Focus |
|---|---|---|
| Boronic Acid Catalysts | Mild reaction conditions, water tolerance | Optimization of catalyst structure and reaction parameters for selectivity. |
| Transition Metal Catalysts (e.g., Fe, Cu) | Abundant and low-cost metals, unique reactivity | Development of ligand systems to control selectivity and prevent side reactions. |
Discovery of New Reaction Pathways and Reactivity Patterns
The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amide, opens avenues for exploring its chemical reactivity. Understanding its behavior in various chemical transformations is crucial for unlocking its potential as a building block in more complex molecular architectures.
Future studies could investigate:
Reactions at the Carboxylic Acid Group: Standard transformations such as esterification, reduction to the corresponding alcohol, and conversion to an acyl halide could be systematically studied. Furthermore, its participation in reactions like the Curtius or Schmidt rearrangement could lead to novel amine-functionalized derivatives.
Aromatic Ring Functionalization: The directing effects of the electron-withdrawing carboxylic acid and carbamoyl (B1232498) groups would likely favor electrophilic aromatic substitution at the 4- and 6-positions. Investigating nitration, halogenation, and Friedel-Crafts reactions would provide a library of substituted derivatives with potentially new properties.
Orthogonal Reactivity: Research could focus on developing conditions that allow for the selective reaction of one functional group while the other remains intact, enabling its use as a versatile intermediate in multi-step syntheses.
Expansion of Applications in Material Science and Supramolecular Chemistry
The molecular structure of this compound is well-suited for applications in materials and supramolecular chemistry. The carboxylic acid moiety is a classic functional group for forming robust hydrogen-bonded dimers and networks, while the N-butyl-N-methylamide group provides steric influence and lipophilic character.
Potential research directions include:
Supramolecular Gels: The balance between hydrogen bonding and van der Waals interactions could enable the molecule to act as a low-molecular-weight organogelator, forming self-assembled fibrillar networks in organic solvents.
Liquid Crystals: The rigid aromatic core combined with the flexible butyl chain suggests that derivatives of this compound could exhibit liquid crystalline phases. Research could involve synthesizing ester or other derivatives to tune the molecular shape and promote mesophase formation.
Polymer Science: The molecule could be utilized as a functional monomer. Polymerization via the carboxylic acid group could lead to polyesters or polyamides with pendant carbamoyl groups, which could influence the polymer's solubility, thermal properties, and mechanical behavior. Benzoic acid and its derivatives are known to be incorporated into polymers to act as dye carriers or plasticizers. justlonghealth.com
Integration into Sustainable and Green Chemistry Initiatives
Future research must align with the principles of green chemistry to ensure that the synthesis and application of this compound are environmentally responsible.
Key initiatives could include:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, such as catalytic direct amidation which produces water as the only byproduct. mlsu.ac.in
Use of Renewable Feedstocks: Investigating the possibility of deriving the benzoic acid core or the amine fragment from bio-based sources.
Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) in its synthesis and processing. mlsu.ac.in
Catalyst Recycling: For any catalytic process developed, ensuring the catalyst can be easily recovered and reused to minimize waste and cost.
Opportunities for Advanced Theoretical and Computational Studies
Computational chemistry offers powerful tools to predict and understand the properties of this compound at a molecular level, guiding experimental efforts.
Prospective computational studies could focus on:
Conformational Analysis: Determining the most stable conformations of the molecule, particularly the rotational barriers around the aryl-carbonyl and carbonyl-nitrogen bonds, which will influence its packing in the solid state and its self-assembly behavior.
Spectroscopic Prediction: Using methods like Density Functional Theory (DFT) to calculate and predict spectroscopic signatures (e.g., NMR, IR, Raman), which would aid in its experimental characterization.
Supramolecular Assembly Simulation: Employing molecular dynamics (MD) simulations to model the self-assembly process, predicting how molecules might aggregate to form dimers, larger clusters, or extended networks in different environments. This can provide insight into the formation of potential gels or liquid crystalline phases.
Reactivity and Mechanistic Studies: Modeling potential reaction pathways to understand reaction mechanisms and predict the regioselectivity of aromatic substitution reactions. Spectroscopic and computational studies have been used to understand reaction pathways for other benzoic acid derivatives. researchgate.net
Table 2: Potential Computational Research Areas
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Geometric optimization, electronic structure, and spectroscopic prediction. | Stable conformers, HOMO-LUMO gap, calculated IR/NMR spectra. |
| Molecular Dynamics (MD) | Simulation of self-assembly in solution or bulk. | Prediction of aggregation behavior, radial distribution functions. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Butyl(methyl)carbamoyl)benzoic acid, and how can reaction yields be optimized?
- Methodological Answer : A two-step process involving carbamoylation of 3-aminobenzoic acid derivatives is commonly employed. First, introduce the butyl(methyl)amine group via nucleophilic substitution or condensation reactions. For example, reacting 3-aminobenzoic acid with butyl(methyl)carbamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization involves controlling stoichiometry (1.2:1 molar ratio of carbamoyl chloride to substrate), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) can improve yields to ~70–85% .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm substituent integration and carbamoyl linkage. The carboxylic acid proton (δ ~12–13 ppm) and methyl/butyl groups (δ 0.8–3.5 ppm) are critical.
- X-ray crystallography : Employ software like Phaser-2.1 for phase determination in crystallographic studies. Single-crystal X-ray diffraction resolves dihedral angles between the benzoic acid core and carbamoyl group, ensuring spatial conformation matches synthetic design .
Q. What analytical techniques are suitable for purity assessment of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (60:40, 0.1% TFA). Compare retention times against a certified reference standard.
- Melting Point Analysis : A sharp melting point (e.g., 140–144°C for structurally similar trifluoromethyl derivatives) indicates high purity .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ) be applied to study the pharmacokinetics of this compound derivatives?
- Methodological Answer : Incorporate at the methyl group via Pd-mediated cross-coupling or enzymatic methods. For example, react 3-aminobenzoic acid with -labeled methyl iodide in the presence of a palladium catalyst. Use PET imaging to track biodistribution in vivo. Key steps: (1) Optimize reaction time (<10 min for ; t = 20.4 min), (2) purify via semi-preparative HPLC, and (3) validate radiochemical purity (>95%) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolite Profiling : Perform LC-MS/MS to identify active/inactive metabolites. For example, esterase-mediated hydrolysis of the carbamoyl group may reduce efficacy in vivo.
- Protein Binding Assays : Use equilibrium dialysis to assess serum protein binding. High binding (>90%) can explain reduced free drug concentration in vivo.
- Dose Adjustment : Apply allometric scaling (e.g., mg/kg) to reconcile interspecies differences in pharmacokinetics .
Q. How do substituent variations (e.g., halogenation) on the benzoic acid core affect enzymatic inhibition properties?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthetic Modification : Introduce halogens (e.g., Cl, Br) at the 4-position via electrophilic substitution. For example, bromination using Br in acetic acid.
- Enzymatic Assays : Test derivatives against target enzymes (e.g., CK1δ/ε kinases) using fluorescence polarization. Halogenation at specific positions (e.g., 4-Br) can enhance binding affinity (IC < 50 nM) by filling hydrophobic pockets .
Q. What computational methods predict the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model hydration free energy and aggregation propensity.
- pKa Prediction : Apply DFT calculations (e.g., B3LYP/6-31G*) to estimate carboxylic acid pKa (~2.5–3.0). Lower pKa correlates with higher ionization and solubility at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
